2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile
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Overview
Description
2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the indole ring and a nitrile group at the 3 position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile typically involves the reaction of 4,6-difluoroindole with acetonitrile under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . The reaction is carried out under reflux conditions in methanol, resulting in the formation of the indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and nitrile group play crucial roles in its reactivity and binding affinity. For example, in OLED applications, the compound’s higher HOMO and lower LUMO energies reduce the energy barrier for hole creation and electron acceptance, leading to improved performance .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)acetonitrile: Similar structure but lacks the fluorine atoms.
4,6-Difluoroindole: Similar structure but lacks the nitrile group.
Indole-3-acetic acid: Contains an acetic acid group instead of a nitrile group.
Uniqueness
2-(4,6-Difluoro-1H-indol-3-yl)acetonitrile is unique due to the presence of both fluorine atoms and a nitrile group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-(4,6-difluoro-1H-indol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7/h3-5,14H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHNRVXCIWFBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CC#N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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